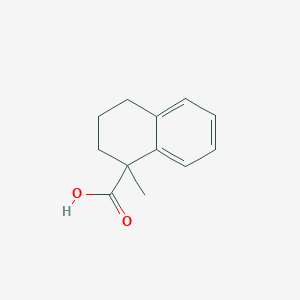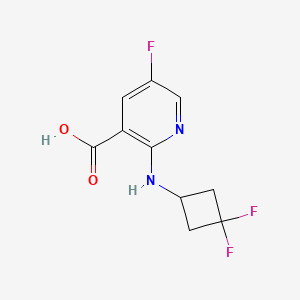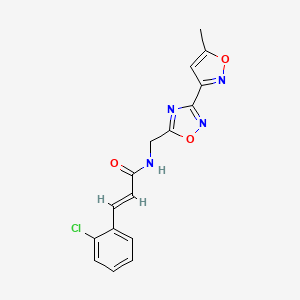
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Nonlinear Optical Technologies
A study has investigated a series of donor-π-acceptor type compounds derived from this compound for potential applications in nonlinear optical (NLO) technologies . The optimized structures and electronic properties of these compounds suggest their suitability for optoelectronic applications due to their high hyperpolarizability and NLO-related properties, which are critical for frequency shifting, optical modulation, optic switching, and other emerging technologies in communication and signal processing.
Urease Inhibition for Pharmaceutical Development
The compound has been used to synthesize a Schiff base ligand, which was then complexed with copper (II) to create a potent urease inhibitor . This complex showed significant urease inhibitory activity, which is promising for the development of new pharmaceutical agents. The study highlights the potential of this compound in creating bioactive molecules that can serve as therapeutic agents.
Sensing Properties for Iodide Detection
Research has been conducted on the optical, electrochemical, and sensing properties of this compound for the detection of iodide ions . The compound demonstrated high sensitivity and selectivity for iodide ions, which is crucial for environmental monitoring and medical diagnostics. The development of an electrochemical sensor based on this compound could lead to a simple, low-cost method for iodide anion determination.
Organotin(IV) Complexes with Anticancer Properties
Organotin(IV) complexes with this compound have been synthesized and studied for their spectral and thermal properties . These complexes have shown potential applications as anticancer, antifouling, bactericidal, and antiviral agents. The versatility of this compound in forming complexes with organotin(IV) opens up possibilities for its use in various biomedical applications.
Metal Ion Detection in Biological Systems
Schiff bases derived from this compound have been synthesized and screened for the detection of biologically important metal ions . The ability to detect and interact with metal ions is significant for understanding and manipulating biological processes, which can lead to advancements in biochemistry and molecular biology.
Catalysis and Enzymatic Reactions
The Schiff base ligands and their metal complexes, derived from this compound, have been extensively studied for their role in catalysis and enzymatic reactions . These studies contribute to the field of coordination chemistry and have implications for industrial catalysis and the design of enzyme mimetics.
properties
IUPAC Name |
4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZOHHRFIFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)

![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)



![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)
![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)
